molecular formula C17H15NO3S3 B2623316 N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034420-15-8

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2623316
CAS RN: 2034420-15-8
M. Wt: 377.49
InChI Key: JLGHRLXKRDBODK-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, also known as TDB, is a novel small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDB is a sulfonamide derivative that is capable of modulating the immune system and has been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is its high yield and purity during synthesis, making it suitable for large-scale production. This compound is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the research on N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide. One potential direction is the investigation of this compound as a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Another potential direction is the investigation of this compound as a potential adjuvant therapy for cancer treatment. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its optimal dosage and administration route.

Synthesis Methods

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves the reaction of 2,3-dihydrobenzofuran-5-sulfonyl chloride with thiophen-2-yl(thiophen-3-yl)methanol in the presence of a base such as triethylamine. This reaction yields this compound as a white solid with a high yield and purity.

Scientific Research Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and infectious diseases. This compound has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have immunomodulatory effects by increasing the production of regulatory T cells and reducing the activation of effector T cells.

properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S3/c19-24(20,14-3-4-15-12(10-14)5-7-21-15)18-17(13-6-9-22-11-13)16-2-1-8-23-16/h1-4,6,8-11,17-18H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGHRLXKRDBODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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